Benzamide, 4-amino-N-[4-(aminocarbonyl)phenyl]-3-methoxy-
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Overview
Description
4-amino-n-(4-carbamoylphenyl)-3-methoxybenzamide is an organic compound that serves as an important intermediate in various chemical processes. It is particularly significant in the production of Pigment Yellow 181, a highly stable and light-fast pigment used in plastics and other high-temperature applications .
Preparation Methods
The synthesis of 4-amino-n-(4-carbamoylphenyl)-3-methoxybenzamide typically involves a two-step process. The first step is the preparation of N-(4-carbamoylphenyl)-4-nitrobenzamide by reacting 4-nitrobenzoyl chloride with 4-aminobenzoyl amide. This intermediate is then reduced under hydrogen pressure to yield 4-amino-n-(4-carbamoylphenyl)-3-methoxybenzamide . Industrial production methods have been optimized to improve yields and reduce the use of toxic solvents, achieving an overall yield higher than 78% .
Chemical Reactions Analysis
4-amino-n-(4-carbamoylphenyl)-3-methoxybenzamide undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrogen, catalysts like palladium or platinum, and solvents such as dichloromethane or tetrahydrofuran . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-amino-n-(4-carbamoylphenyl)-3-methoxybenzamide is widely used in scientific research due to its role as an intermediate in the synthesis of Pigment Yellow 181. This pigment is used in various applications, including:
Automotive Interiors: Due to its stability and light-fastness, it is suitable for use in automobile interiors.
Mechanism of Action
The mechanism by which 4-amino-n-(4-carbamoylphenyl)-3-methoxybenzamide exerts its effects is primarily through its role as an intermediate in the synthesis of Pigment Yellow 181. The molecular targets and pathways involved are related to the chemical reactions it undergoes during the synthesis process .
Comparison with Similar Compounds
4-amino-n-(4-carbamoylphenyl)-3-methoxybenzamide is unique due to its specific structure and role in the production of Pigment Yellow 181. Similar compounds include:
N-(4-carbamoylphenyl)-4-nitrobenzamide: An intermediate in the synthesis process.
4-aminobenzoylbenzamide: Another intermediate used in the production of Pigment Yellow 181.
These compounds share similar chemical properties and participate in related chemical reactions, but 4-amino-n-(4-carbamoylphenyl)-3-methoxybenzamide is distinguished by its specific applications and optimized synthesis methods .
Properties
CAS No. |
67846-61-1 |
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Molecular Formula |
C15H15N3O3 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
4-amino-N-(4-carbamoylphenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C15H15N3O3/c1-21-13-8-10(4-7-12(13)16)15(20)18-11-5-2-9(3-6-11)14(17)19/h2-8H,16H2,1H3,(H2,17,19)(H,18,20) |
InChI Key |
KYHZPHXKSQRMDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)N |
Origin of Product |
United States |
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